molecular formula C44H26Br4N4 B1436476 Tetra(p-bromophenyl)porphyrin CAS No. 29162-73-0

Tetra(p-bromophenyl)porphyrin

Cat. No.: B1436476
CAS No.: 29162-73-0
M. Wt: 930.3 g/mol
InChI Key: ANWXWWSYNQLVED-UHFFFAOYSA-N
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Description

Tetra(p-bromophenyl)porphyrin is a useful research compound. Its molecular formula is C44H26Br4N4 and its molecular weight is 930.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tetra(p-bromophenyl)porphyrin participates in various biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can bind to metalloproteins, influencing their catalytic activity. The interaction with enzymes such as cytochrome P450 can modulate their function, impacting metabolic pathways . Additionally, this compound can act as a photosensitizer, generating reactive oxygen species upon light activation, which can further interact with biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence cell function by altering the redox state of cells, leading to changes in signaling pathways such as the MAPK and PI3K/Akt pathways . This compound can also affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can impact mitochondrial function, leading to changes in ATP production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in the heme biosynthesis pathway, where it acts as a precursor for the synthesis of heme and other metalloporphyrins . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These properties are crucial for its biological activity and therapeutic potential.

Properties

IUPAC Name

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWXWWSYNQLVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26Br4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29162-73-0
Record name Tetra(p-bromophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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